![molecular formula C20H23N5O3S2 B420049 ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B420049.png)
ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a pyrimidinyl group, a triazolyl group, and a methoxyphenyl group, all connected through sulfanyl linkages. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the 4,6-dimethyl-2-pyrimidinyl sulfanyl intermediate. This intermediate is then reacted with a suitable triazole derivative to form the triazolyl sulfanyl compound. Finally, the methoxyphenyl group is introduced through a substitution reaction, and the ethyl acetate moiety is added via esterification.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents for this reaction include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution of the methoxy group could yield various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the triazolyl and pyrimidinyl groups can bind to specific receptors or proteins, modulating their function. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl {[5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be compared with other similar compounds, such as:
4-({[4-(Diethylamino)-6-isopropyl-2-pyrimidinyl]sulfanyl}methyl)-N-[2-(dimethylamino)ethyl]benzamide: This compound also features a pyrimidinyl sulfanyl group but differs in the presence of a benzamide moiety and diethylamino substituents.
2-Pyrimidinamine, 4,6-dimethyl-: This compound shares the 4,6-dimethyl-2-pyrimidinyl core but lacks the triazolyl and methoxyphenyl groups.
The uniqueness of ETHYL 2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H23N5O3S2 |
|---|---|
Molekulargewicht |
445.6g/mol |
IUPAC-Name |
ethyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H23N5O3S2/c1-5-28-18(26)12-30-20-24-23-17(11-29-19-21-13(2)10-14(3)22-19)25(20)15-6-8-16(27-4)9-7-15/h6-10H,5,11-12H2,1-4H3 |
InChI-Schlüssel |
GMSSAQPWZJZQRJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C |
Kanonische SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


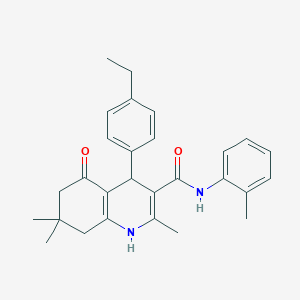
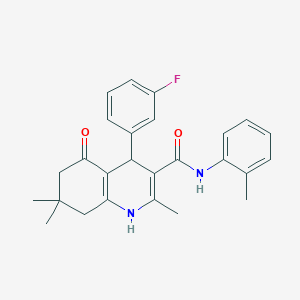
![4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B419969.png)

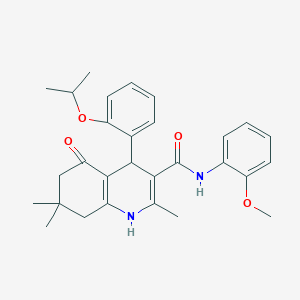
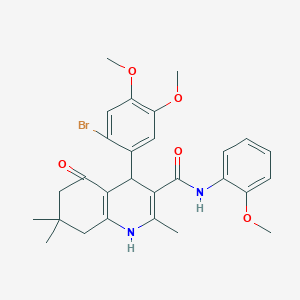
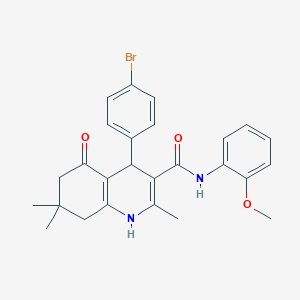
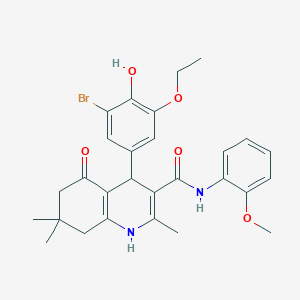
![2-({4-(3-chlorophenyl)-5-[(4-ethoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B419979.png)
![2-({4-benzyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B419980.png)
![1-benzyl-1H-indole-2,3-dione 3-{[3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B419981.png)
![{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B419983.png)
![2-({5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B419988.png)
![N-benzyl-2-{[4-benzyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419989.png)
